

Preclinical Toxicology of Dimethandrolone Undecanoate (DMAU): A Technical Guide

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Compound of Interest

Compound Name: *Dymanthine*

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Introduction

Dimethandrolone undecanoate (DMAU), with the developmental code name CDB-4521, is an investigational androgen/anabolic steroid (AAS) and progestogen under development as a potential first-in-class oral contraceptive for men.^[1] As a prodrug, DMAU is hydrolyzed to its active metabolite, dimethandrolone (DMA), which exerts both androgenic and progestogenic effects.^{[2][3]} This dual activity allows for the suppression of gonadotropins, leading to reversible inhibition of spermatogenesis, a key mechanism for its contraceptive effect.^{[1][4]} This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on DMAU to support its clinical development.

General Toxicology

A series of preclinical studies in various animal models, including non-human primates, rabbits, and rats, have demonstrated that DMAU is generally well-tolerated.^{[2][5][6]}

Non-Human Primate Studies

Repeat-dose studies in male cynomolgus and rhesus macaques have been central to characterizing the safety profile of DMAU.^{[2][3]}

Oral Administration: In a 9-month study, male cynomolgus macaques received daily oral (nasogastric) doses of DMAU. The repeat-dose oral administration was well-tolerated with no significant toxicological findings.^{[2][3]} Based on these studies, the No Observed Adverse Effect

Level (NOAEL) for long-term oral administration in non-human primates was established to be greater than the highest doses evaluated, which were 3 mg/kg/day for 9 months or 10 mg/kg/day for 3 months.[2] A maximum tolerated dose (MTD) could not be determined as the highest doses were well-tolerated.[2]

Intramuscular Administration: In a separate study, male cynomolgus macaques received five weekly intramuscular (IM) injections of DMAU. Similar to the oral studies, the repeat-dose IM administration was well-tolerated with no significant toxicological findings.[2][3] The NOAEL for IM delivery was determined to be greater than 30 mg/kg/week for 5 weeks, which was the highest dose tested.[2] An MTD was not established in this study.[2]

Key observations in non-human primate studies included slight increases in body weight and reductions in testes weight, which are expected pharmacological effects consistent with the androgenic nature of the compound.[2][3]

Rodent and Rabbit Studies

Preclinical studies in rodents and rabbits have also supported the safety of DMAU. Oral administration of DMAU was found to be non-toxic in rats and rabbits.[5] Unpublished toxicology studies have reportedly shown no toxicological effects of DMAU even at high oral doses of up to 125 mg/kg in rats, rabbits, and monkeys.[6] In rabbits, orally administered DMAU effectively and reversibly suppressed fertility without significant toxicity.[5][7]

Key Toxicological Findings

The preclinical toxicology program for DMAU has focused on identifying potential target organs and establishing safety margins.

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from the preclinical toxicology studies of DMAU.

Table 1: No Observed Adverse Effect Level (NOAEL) in Non-Human Primates

Species	Route of Administration	Dose Levels	Duration	NOAEL	Reference
Cynomolgus Macaque	Oral (Nasogastric)	0, 0.3, 1.5, 3 mg/kg/day	9 months	> 3 mg/kg/day	[2]
Cynomolgus Macaque	Oral (Nasogastric)	0.75 mg/kg/day for 6 months, then 10 mg/kg/day for 3 months	9 months	> 10 mg/kg/day	[2]
Cynomolgus Macaque	Intramuscular	0, 15, 30 mg/kg/week	5 weeks	> 30 mg/kg/week	[2]

Table 2: Key Observations in Non-Human Primate Toxicology Studies

Species	Route and Duration	Key Observations	Reference
Cynomolgus & Rhesus Macaques	Oral (9 months) & IM (5 weekly injections)	- Well-tolerated with no significant toxicological findings. - Slight increases in body weight. - Reductions in testes weight. - Dramatic and sustained suppression of serum testosterone, inhibin B, and sperm count. - Effects on fertility indicators were reversible.	[2] [3]

Experimental Protocols

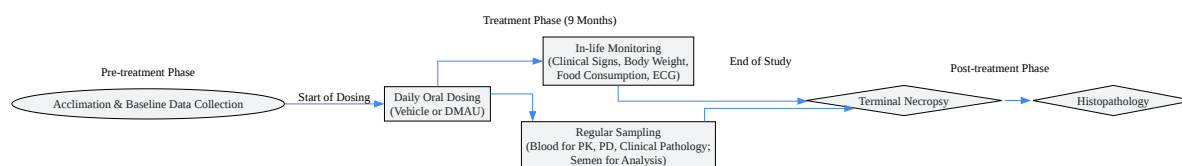
Detailed methodologies are crucial for the interpretation and replication of toxicology studies. The following sections describe the protocols for key preclinical studies of DMAU.

Chronic Oral Toxicity Study in Non-Human Primates

Objective: To evaluate the potential toxicity of DMAU following long-term daily oral administration in male cynomolgus macaques.

Methodology:

- **Test System:** Adult male cynomolgus macaques.
- **Groups:** Multiple dose groups, including a control group (vehicle) and several dose levels of DMAU. For example, dose levels of 0, 0.3, 1.5, and 3 mg/kg/day were used in one cohort.^[2] Another cohort received 0.75 mg/kg/day for 6 months, followed by 10 mg/kg/day for the final 3 months.^[2]
- **Route of Administration:** Oral, via nasogastric tube.
- **Duration:** 9 months.
- **Parameters Monitored:**
 - **In-life:** Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG).
 - **Clinical Pathology:** Hematology, coagulation, serum chemistry, and urinalysis at regular intervals.
 - **Pharmacokinetics:** Blood samples collected to determine serum concentrations of DMAU and its active metabolite, DMA.
 - **Pharmacodynamics:** Serum levels of testosterone, inhibin B, and sperm count were monitored.
- **Terminal Procedures:** At the end of the study, animals underwent a full necropsy. Organ weights were recorded, and a comprehensive list of tissues was collected for histopathological examination.



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Experimental workflow for a chronic oral toxicity study.

Repeat-Dose Intramuscular Toxicity Study in Non-Human Primates

Objective: To assess the safety of DMAU when administered via repeated intramuscular injections in male cynomolgus macaques.

Methodology:

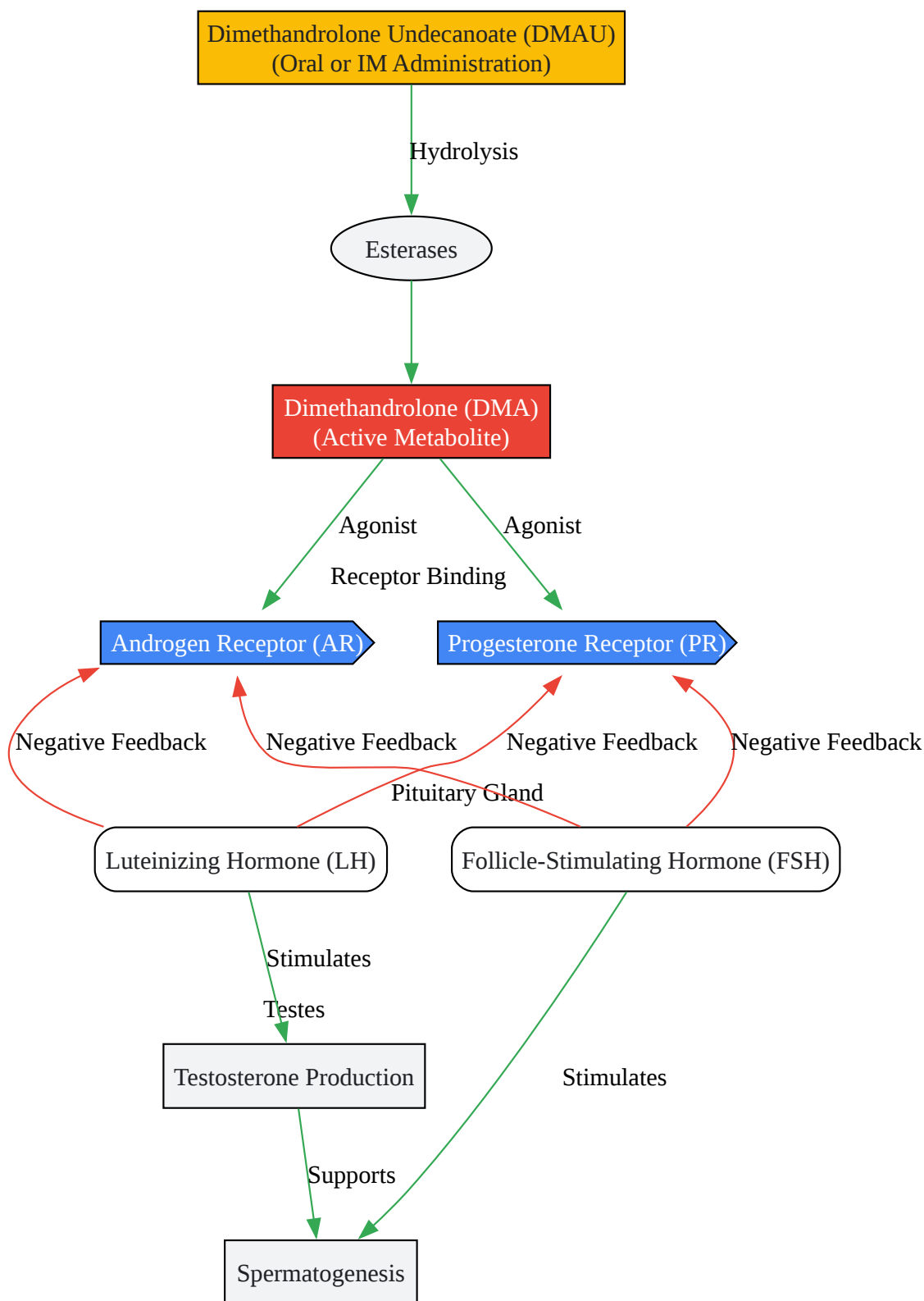
- Test System: Adult male cynomolgus macaques.
- Groups: A control group (vehicle) and groups receiving 15 and 30 mg/kg of DMAU.[2]
- Route of Administration: Intramuscular injection.
- Dosing Regimen: Five weekly injections.[2]
- Recovery Period: A long recovery period of 874–931 days was included to monitor the return of testosterone levels to the normal range.[2]

- **Parameters Monitored:** Similar to the oral study, this included comprehensive in-life monitoring, clinical pathology, and pharmacodynamic assessments.
- **Terminal Procedures:** Full necropsy and histopathology were performed at the end of the recovery period.

Potential Mechanisms of Toxicity and Signaling Pathways

While DMAU has been shown to be well-tolerated, some preclinical evidence in animals suggested a potential for liver toxicity with oral administration, though significantly less than that observed with methyltestosterone.^[1] It is hypothesized that the C7 α methyl group of DMAU might contribute to this potential.^[1] However, clinical studies in men have not shown significant effects on liver or kidney function.^{[1][8]}

The primary pharmacological action of DMAU is mediated through its active metabolite, DMA, which acts as an agonist at both the androgen receptor (AR) and the progesterone receptor (PR).^[1] This dual agonism leads to a potent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn suppresses testicular testosterone production and spermatogenesis.



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Pharmacological mechanism of action of DMAU.

Conclusion

The preclinical toxicology data available for dimethandrolone undecanoate indicate that it is a well-tolerated compound in non-human primates, rabbits, and rats, via both oral and intramuscular routes of administration. The observed effects, such as decreased testes weight and suppression of reproductive hormones, are consistent with its intended pharmacological activity. The established NOAELs in non-human primate studies provide a strong safety foundation for its ongoing clinical development as a male contraceptive. Further studies, including genotoxicity and safety pharmacology, will complete the preclinical safety assessment of DMAU.

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